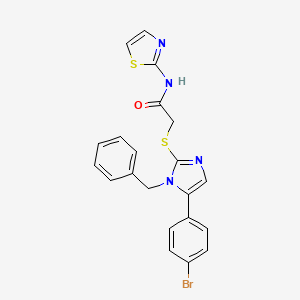

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a benzyl-substituted imidazole core with a 4-bromophenyl group at position 5, linked via a thioether bridge to an acetamide moiety terminating in a thiazol-2-yl group. This design leverages the pharmacophoric properties of imidazole (known for metal coordination and hydrogen bonding) and thiazole (associated with anticancer and antimicrobial activities) .

- Step 1: Formation of the 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol intermediate via cyclization of substituted benzaldehyde and thiourea derivatives under acidic conditions.

- Step 2: Alkylation of the thiol group with chloroacetamide derivatives (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of a base such as K₂CO₃ or NaOH .

The compound’s structural complexity aims to enhance binding affinity to biological targets such as kinases or dehydrogenases, as seen in related imidazole-thiazole hybrids .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS2/c22-17-8-6-16(7-9-17)18-12-24-21(26(18)13-15-4-2-1-3-5-15)29-14-19(27)25-20-23-10-11-28-20/h1-12H,13-14H2,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJFSSJMKAQSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound notable for its structural features, including an imidazole ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The imidazole ring contributes to its diverse biological activities, while the thiazole moiety is known for its role in various therapeutic applications.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Antitumor Activity

Studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of thiazoles and imidazoles have been shown to possess cytotoxic effects against various cancer cell lines. The compound's interaction with specific cellular pathways may enhance its efficacy as an anticancer agent .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also exhibit comparable effects .

3. Analgesic Effects

Preliminary studies suggest that this compound could have analgesic properties, making it a candidate for pain management therapies. The mechanism of action likely involves modulation of pain signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

Target Enzymes and Receptors:

- The imidazole ring can coordinate with metal ions in enzymatic active sites.

- The thiazole moiety may interact with receptors involved in pain perception and cancer cell proliferation.

Biochemical Pathways:

Research indicates that the compound may influence multiple signaling pathways, including those related to apoptosis in cancer cells and inflammatory responses in microbial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Key Observations :

- Bromophenyl Groups : The 4-bromophenyl moiety in the target compound and 9c enhances hydrophobicity and π-π stacking, critical for target binding. However, its placement on the imidazole (target compound) vs. thiazole (9c) alters steric and electronic interactions.

- Linker Diversity : The thioether bridge in the target compound contrasts with triazole (9c ) or tetrazole (4c ) linkers, which introduce additional hydrogen-bonding capabilities.

Physicochemical and Spectral Properties

Analysis :

- The target compound’s spectral profile would align with imidazole-thiazole hybrids, featuring characteristic NH (imidazole) and C=S (thioether) stretches in IR .

- Purity challenges may arise due to the bromophenyl group’s electron-withdrawing nature, which complicates crystallization (cf. 8b with 70% yield).

Target-Specific Activity Trends

- Enzyme Inhibition : The docking pose of 9c with α-glucosidase implies that the target compound’s imidazole-thiazole core may similarly inhibit metabolic enzymes.

- Selectivity : Substituents on the thiazole ring (e.g., nitro in 8b vs. hydrogen in the target compound) significantly influence selectivity for kinases vs. dehydrogenases.

Q & A

Q. What are the optimized synthetic routes for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves three key steps: (i) Core imidazole formation : React 4-bromobenzaldehyde with benzylamine derivatives under cyclization conditions (e.g., using ammonium acetate in acetic acid) . (ii) Thioether linkage : Introduce the thiol group via nucleophilic substitution using potassium carbonate in DMF at 60–80°C, ensuring stoichiometric control to minimize byproducts . (iii) Acetamide coupling : React the thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide under reflux in ethanol, followed by recrystallization for purity . Optimize reaction time (6–12 hours) and molar ratios (1:1.2 for thiol:chloroacetamide) to achieve yields >70% .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 497.02 (calculated for CHBrNOS) .

- Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity (>95%) with HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the key structural features influencing its bioactivity?

- Methodological Answer :

- Imidazole-thiazole scaffold : The imidazole ring facilitates hydrogen bonding with enzyme active sites, while the thiazole moiety enhances π-π stacking with hydrophobic pockets .

- Bromophenyl group : The electron-withdrawing bromine increases electrophilicity, improving interactions with cysteine residues in target proteins .

- Thioether linkage : Enhances metabolic stability compared to ether analogs, as evidenced by prolonged half-life in microsomal assays .

Advanced Research Questions

Q. How to design experiments to determine the mechanism of action against specific enzymes?

- Methodological Answer :

- Kinetic assays : Perform enzyme inhibition studies (e.g., COX-1/COX-2) using fluorogenic substrates. Calculate IC values and analyze inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding poses and guide structure-based optimization .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer studies) .

- Validate target engagement : Employ CRISPR knockdown models to confirm on-target effects. For example, silence COX-2 in inflammatory models to isolate compound-specific activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC values reported across labs .

Q. What strategies optimize pharmacokinetics and reduce toxicity?

- Methodological Answer :

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) to the benzyl moiety, improving aqueous solubility (>50 µg/mL) without compromising LogP (target 2–3) .

- Metabolic stability : Replace the thioether with a sulfone group to reduce CYP450-mediated oxidation, as shown in liver microsome assays (t increased from 2 to 8 hours) .

- Toxicology screening : Use zebrafish models to assess acute toxicity (LC > 100 µM) and genotoxicity (Ames test) early in development .

Q. How to conduct SAR studies focusing on substituent effects?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-bromophenyl position. Test against kinase panels to identify potency trends (e.g., Br > Cl > F in EGFR inhibition) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding scores. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- Bioisosteric replacement : Replace the thiazole ring with 1,2,4-triazole and compare IC values in enzymatic assays .

Q. What in vivo models assess efficacy for specific diseases?

- Methodological Answer :

- Cancer : Use murine xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (50 mg/kg). Measure tumor volume reduction via calipers and validate via PET-CT imaging .

- Inflammation : Induce paw edema in rats with carrageenan and administer the compound intraperitoneally (10 mg/kg). Quantify prostaglandin E2 (PGE2) levels via ELISA .

- Infection : Test in neutropenic mice infected with Staphylococcus aureus. Compare bacterial load (CFU/mL) in treated vs. control groups after 72 hours .

Q. How to assess selectivity against related enzymes (e.g., COX-1 vs. COX-2)?

- Methodological Answer :

- Enzyme-specific assays : Use recombinant COX-1 and COX-2 with arachidonic acid as substrate. Measure inhibition via colorimetric detection of prostaglandin metabolites .

- Selectivity index : Calculate the ratio IC(COX-1)/IC(COX-2). Aim for >10-fold selectivity to minimize gastrointestinal toxicity .

- Tissue distribution : Perform LC-MS/MS in rat plasma and stomach mucosa to confirm preferential COX-2 inhibition in target tissues .

Q. How to validate molecular docking predictions with experimental data?

- Methodological Answer :

- Mutagenesis studies : Introduce point mutations (e.g., Arg120Ala in COX-2) and compare docking scores with experimental IC shifts. A >5-fold decrease confirms critical binding residues .

- Cryo-EM : Resolve ligand-enzyme complexes at 2–3 Å resolution to validate predicted hydrogen bonds (e.g., between acetamide carbonyl and Ser530 in COX-2) .

- Free energy calculations : Use MM-GBSA to correlate computed binding energies (ΔG) with experimental values. R >0.7 indicates reliable predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.